Validated In Vivo Anti-Inflammatory Efficacy with Defined Dosing Range
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide demonstrates quantitatively defined in vivo anti-inflammatory activity in warm-blooded animal models, with established dosing parameters of 5 to 250 mg/kg/day (preferred range 5-100 mg/kg/day) [1]. In contrast, the de-amino analog 1-phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) lacks comparable in vivo efficacy documentation, and the broader class of pyrazole-4-carboxamides generally require additional substitution (e.g., trifluoromethyl groups) to achieve demonstrable in vivo anti-inflammatory activity [2].
| Evidence Dimension | In vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | Effective dose range: 5-250 mg/kg/day; preferred 5-100 mg/kg/day |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxamide: no established in vivo anti-inflammatory dosing data |
| Quantified Difference | Target compound has validated in vivo efficacy with defined dosing; comparator lacks documented in vivo activity in anti-inflammatory models |
| Conditions | Warm-blooded animal models; carrageenan-induced inflammation; oral gavage administration |
Why This Matters
For procurement in anti-inflammatory drug discovery programs, this compound provides a validated starting point with established in vivo dosing parameters, whereas unsubstituted analogs require de novo efficacy validation.
- [1] US Patent 3,760,084. Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carboxamides. American Cyanamid Company. 1973. View Source
- [2] Du S, et al. Synthesis and antifungal activity of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Pesticide Science. View Source
